![molecular formula C13H20ClNO4 B2664320 Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 16226-24-7](/img/structure/B2664320.png)
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO4 . It is a derivative of 2-(3,4-dimethoxyphenyl)ethylamine .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride can be represented by the SMILES stringNC(CC(OCC)=O)C1=CC=C(OC)C=C1OC
. The InChI key for this compound is YHMYNMWFMVQBGH-UHFFFAOYSA-N
.
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
A study explored the polymorphic forms of a closely related compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, using spectroscopic and diffractometric techniques. The research highlighted the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of the polymorphs, essential for understanding the physical properties and stability of pharmaceuticals (Vogt et al., 2013).
Asymmetric Synthesis and Hydrogenation
Another study focused on the asymmetric synthesis of (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, using ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate hydrochloride as a precursor. This research is significant for developing optically pure compounds for pharmaceutical applications, demonstrating the compound's utility in asymmetric synthesis and hydrogenation processes (O'reilly et al., 1990).
Corrosion Inhibition
In the field of materials science, a study investigated the inhibition of mild steel corrosion in hydrochloric acid solution by diamine derivatives, highlighting the potential of similar compounds in corrosion protection. This research contributes to the development of more effective corrosion inhibitors for industrial applications (Herrag et al., 2010).
Insect Growth Regulation
Research on ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound with a similar structure, focused on its application as an insect growth regulator. The study involved synthesis, structural analysis, and bio-assays to evaluate its potential as a juvenile hormone mimic, indicating the broader applicability of such compounds in pest control (Devi & Awasthi, 2022).
properties
IUPAC Name |
ethyl 3-amino-2-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)10(8-14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFYOLQSWMFANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN)C1=CC(=C(C=C1)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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